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Compound of Interest

Compound Name: 2-(2-Bromophenyl)oxane

Cat. No.: B15045377 Get Quote

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the biological activity of compounds analogous

to 2-(2-Bromophenyl)oxane. Due to a lack of publicly available data on the specific biological

activities of 2-(2-Bromophenyl)oxane, this document focuses on the known biological effects

of structurally related compounds containing either a bromophenyl group or an

oxane/tetrahydropyran ring system. The information presented is intended to serve as a

foundational resource for researchers interested in the potential pharmacological profile of this

class of compounds.

Introduction to Oxane and Bromophenyl Moieties in
Drug Discovery
Oxane derivatives, particularly those belonging to the broader class of oxazines and

tetrahydropyrans, are heterocyclic compounds that have garnered significant attention in

medicinal chemistry. These structures are recognized for their diverse pharmacological

activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and

neurological effects.[1][2] The inclusion of a halogen atom, such as bromine, on a phenyl ring is

a common strategy in drug design to modulate the lipophilicity, metabolic stability, and binding

affinity of a compound to its biological target.
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Comparative Biological Activity of Analogous
Compounds
The following sections summarize the reported biological activities of various compounds that

share structural similarities with 2-(2-Bromophenyl)oxane. The data is organized by the type

of biological activity observed.

Anticancer Activity
Several classes of compounds containing a bromophenyl moiety have demonstrated significant

cytotoxic effects against various cancer cell lines. For instance, certain quinoline-1,3,4-

oxadiazole derivatives featuring a 4-bromophenyl substituent have shown potent

antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma

(MCF-7) cell lines.[3][4] Similarly, novel bromophenol hybrids have been reported to induce

apoptosis in cancer cells through a ROS-mediated pathway.[5]

Compound Class Cancer Cell Line IC50 (µg/mL) Reference

2-(2-(4-

bromophenyl)quinolin-

4-yl)-1,3,4-oxadiazole

derivatives

HepG2 0.137–0.332 [3][4]

MCF-7 0.164–0.583 [3][4]

Bromophenol hybrids

with indolin-2-one

moiety

HCT116 3.59 ± 0.25 [5]

Caco2 4.09 ± 0.76 [5]

Antimicrobial Activity
The presence of a bromophenyl group has also been associated with antimicrobial properties

in various heterocyclic scaffolds. For example, certain quinoline-oxadiazole molecules have

exhibited superior antimicrobial activity against S. aureus, E. coli, and C. albicans when

compared to reference drugs like neomycin.[3]
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Compound Class Microorganism
Inhibition Zone
(mm)

Reference

Quinolone-oxadiazole

derivatives
S. aureus 25-37 [3]

E. coli 30-37 [3]

C. albicans 37 [3]

Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for

analogous compounds.

Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell

lines.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³

cells/well) and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds for a specified duration (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to

allow the formation of formazan crystals by viable cells.

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as

DMSO.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The percentage of cell viability is calculated relative to

untreated control cells.
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Antimicrobial Susceptibility Testing (Disc Diffusion
Method)
This method is used to evaluate the antimicrobial activity of a compound.

Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial

suspension.

Disc Application: Sterile paper discs impregnated with a known concentration of the test

compound are placed on the agar surface.

Incubation: The plates are incubated under appropriate conditions for the microorganism to

grow.

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where

microbial growth is inhibited, is measured in millimeters.

Potential Signaling Pathways and Mechanisms of
Action
Based on the activities of analogous compounds, the following diagrams illustrate potential

mechanisms and workflows.

Anticancer Mechanism of Bromophenol Hybrids

Bromophenol Hybrid Increased Reactive
Oxygen Species (ROS)

Induces
Apoptosis

Triggers
Cancer Cell Death

Click to download full resolution via product page

Figure 1. Potential ROS-mediated apoptotic pathway induced by bromophenol analogs.
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General Workflow for Biological Activity Screening

Compound Synthesis
(e.g., 2-Aryl-oxane Analogs)

Purification & Characterization
(NMR, MS, etc.)

In Vitro Assays
(Cytotoxicity, Antimicrobial)

Structure-Activity
Relationship (SAR) Analysis

Lead Compound
Identification

Click to download full resolution via product page

Figure 2. A generalized workflow for the synthesis and biological evaluation of novel
compounds.

Conclusion
While direct experimental data on 2-(2-Bromophenyl)oxane is not currently available in the

reviewed literature, the analysis of its structural analogs provides valuable insights into its

potential biological activities. The presence of the bromophenyl moiety in various heterocyclic

frameworks is frequently associated with potent anticancer and antimicrobial properties.

Further research, including the synthesis and comprehensive biological evaluation of 2-(2-
Bromophenyl)oxane and its close derivatives, is warranted to fully elucidate their therapeutic

potential. The experimental protocols and potential mechanisms of action outlined in this guide

can serve as a starting point for such investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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